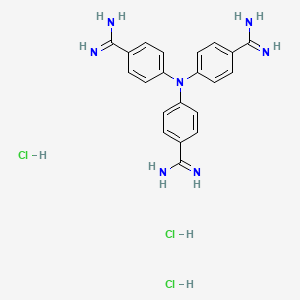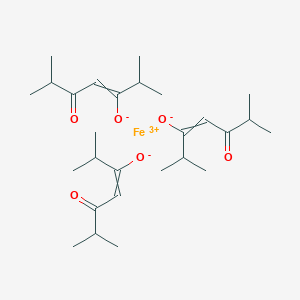
2,6-dimethyl-5-oxohept-3-en-3-olate;iron(3+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dimethyl-5-oxohept-3-en-3-olate;iron(3+) is a coordination compound where the iron ion is complexed with the ligand 2,6-dimethyl-5-oxohept-3-en-3-olate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-5-oxohept-3-en-3-olate;iron(3+) typically involves the reaction of iron(III) salts with the ligand 2,6-dimethyl-5-oxohept-3-en-3-olate under controlled conditions. The ligand can be prepared through the condensation of 2,6-dimethylheptan-3-one with appropriate reagents. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would include the preparation of the ligand, followed by its reaction with iron(III) salts. The reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,6-dimethyl-5-oxohept-3-en-3-olate;iron(3+) can undergo various chemical reactions including:
Oxidation: The iron center can participate in redox reactions, altering its oxidation state.
Substitution: Ligand exchange reactions where the 2,6-dimethyl-5-oxohept-3-en-3-olate ligand can be replaced by other ligands.
Coordination: The compound can form coordination complexes with other metal ions or molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and efficiency.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iron(II) or iron(IV) complexes, while substitution reactions can produce a variety of coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
2,6-dimethyl-5-oxohept-3-en-3-olate;iron(3+) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics and as a model for iron-containing biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to generate reactive oxygen species.
Industry: Utilized in the development of advanced materials, such as magnetic materials and sensors.
Mecanismo De Acción
The mechanism of action of 2,6-dimethyl-5-oxohept-3-en-3-olate;iron(3+) involves its ability to coordinate with various substrates and catalyze reactions through electron transfer processes. The iron center can undergo redox cycling, facilitating the activation of molecular oxygen and other reactive species. This property is particularly useful in catalytic and biological applications where controlled oxidation reactions are required.
Comparación Con Compuestos Similares
Similar Compounds
2,6-dimethyl-3,5-heptanedione: A β-diketone that can form similar coordination complexes with metal ions.
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ytterbium(III): Another coordination compound with a similar ligand structure but different metal center.
Denatonium benzoate: Although not a direct analog, it shares some structural similarities in terms of the ligand framework.
Uniqueness
2,6-dimethyl-5-oxohept-3-en-3-olate;iron(3+) is unique due to its specific coordination environment and the redox properties of the iron center. This makes it particularly effective in catalytic applications and as a model compound for studying iron-containing enzymes.
Propiedades
Fórmula molecular |
C27H45FeO6 |
|---|---|
Peso molecular |
521.5 g/mol |
Nombre IUPAC |
2,6-dimethyl-5-oxohept-3-en-3-olate;iron(3+) |
InChI |
InChI=1S/3C9H16O2.Fe/c3*1-6(2)8(10)5-9(11)7(3)4;/h3*5-7,10H,1-4H3;/q;;;+3/p-3 |
Clave InChI |
IIOZRYBKGIMHJV-UHFFFAOYSA-K |
SMILES canónico |
CC(C)C(=CC(=O)C(C)C)[O-].CC(C)C(=CC(=O)C(C)C)[O-].CC(C)C(=CC(=O)C(C)C)[O-].[Fe+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


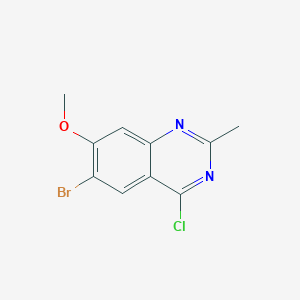
![4-[3-(1-aminoethyl)phenyl]-N,12-dimethyl-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-8-amine](/img/structure/B12501925.png)
![2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B12501930.png)
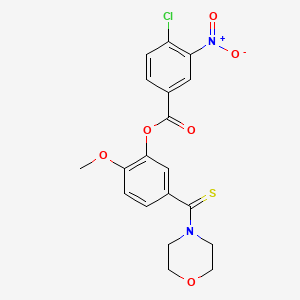
![N-[2-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-oxoethyl]-2-(1H-benzotriazol-1-yl)-N-benzylacetamide](/img/structure/B12501938.png)
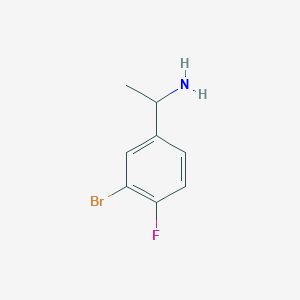
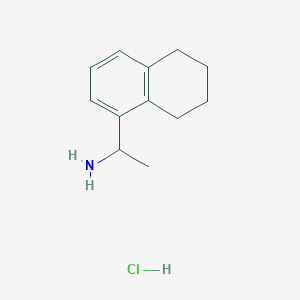

![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}benzoate](/img/structure/B12501962.png)
![Ethyl 3-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12501967.png)
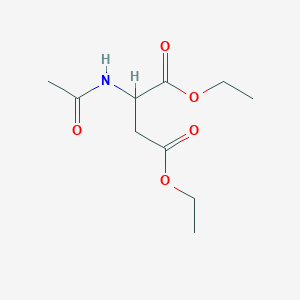
![3-(4-ethoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12501975.png)
